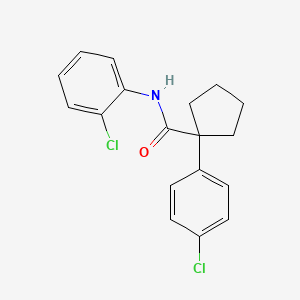
N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in dental care. CPP-ACP is a derivative of casein, a milk protein, and has been shown to have a strong affinity for hydroxyapatite, the mineral component of teeth and bones.
科学研究应用
CPP-ACP has been extensively studied for its potential applications in dental care. It has been shown to have a strong affinity for hydroxyapatite, which allows it to bind to tooth enamel and prevent demineralization. CPP-ACP has also been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of enamel lesions. In addition, CPP-ACP has been investigated for its potential use in the treatment of dentin hypersensitivity, a common dental problem characterized by sharp pain in response to stimuli such as cold, heat, and touch.
作用机制
The mechanism of action of CPP-ACP is not fully understood, but it is thought to involve the formation of a complex between the peptide and hydroxyapatite. This complex stabilizes the amorphous calcium phosphate (ACP) phase, which is a precursor to hydroxyapatite. This stabilization allows for the formation of larger crystals of hydroxyapatite, which enhances the remineralization of enamel lesions. CPP-ACP also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects. It enhances the remineralization of enamel lesions by promoting the formation of larger crystals of hydroxyapatite. It also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes. In addition, CPP-ACP has been shown to reduce dentin hypersensitivity by blocking the open dentinal tubules that allow for the transmission of stimuli to the nerve endings in the pulp.
实验室实验的优点和局限性
One of the main advantages of using CPP-ACP in lab experiments is its strong affinity for hydroxyapatite, which allows for easy binding to tooth enamel and other mineralized tissues. This makes it an ideal candidate for studies on remineralization and cariogenic bacteria inhibition. However, one limitation of using CPP-ACP in lab experiments is its relatively high cost compared to other peptides and proteins.
未来方向
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can enhance its efficacy and reduce its cost. Another area of interest is the investigation of its potential use in the treatment of other dental problems, such as periodontal disease and oral cancer. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CPP-ACP in humans.
合成方法
CPP-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method of synthesis involves solid-phase peptide synthesis, where the peptide is built one amino acid at a time on a solid support. The final product is then cleaved from the support and purified using various chromatographic techniques.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-14-9-7-13(8-10-14)18(11-3-4-12-18)17(22)21-16-6-2-1-5-15(16)20/h1-2,5-10H,3-4,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFPARYZWFDLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

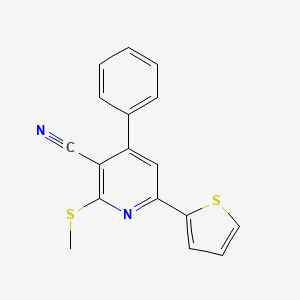
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
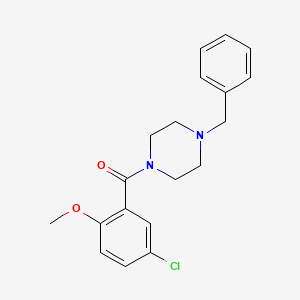
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
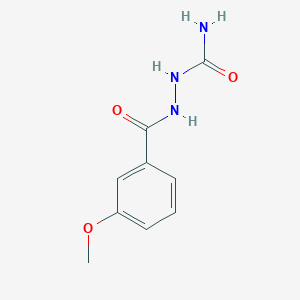
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)

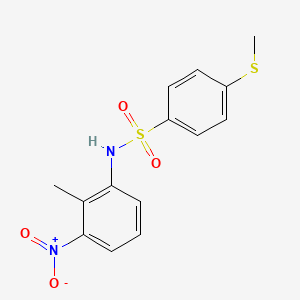
![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)